5-Chloro-8-phenylimidazo[1,2-a]pyridine
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Overview
Description
5-Chloro-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5-Chloro-8-phenylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve solvent- and catalyst-free synthesis under specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-8-phenylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents under controlled conditions.
Substitution: This reaction is often catalyzed by transition metals and can lead to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5-Chloro-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation plays a crucial role in its biological effects, particularly in its antituberculosis activity .
Comparison with Similar Compounds
5-Chloro-8-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
6-Chloroimidazo[1,2-a]pyridine: Exhibits significant activity against tuberculosis with improved potency.
The uniqueness of this compound lies in its specific structural modifications, which enhance its pharmacological and industrial applications.
Properties
CAS No. |
69214-21-7 |
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Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-chloro-8-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-6-11(10-4-2-1-3-5-10)13-15-8-9-16(12)13/h1-9H |
InChI Key |
XRIPWANBQNXXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N3C2=NC=C3)Cl |
Origin of Product |
United States |
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